molecular formula C16H15ClN2O3 B5535797 4-chloro-N-mesityl-3-nitrobenzamide

4-chloro-N-mesityl-3-nitrobenzamide

Cat. No.: B5535797
M. Wt: 318.75 g/mol
InChI Key: MKSVXTNTHLPRBS-UHFFFAOYSA-N
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Description

4-chloro-N-mesityl-3-nitrobenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a class of chemicals that have garnered significant interest in medicinal chemistry for the development of novel pharmacologically active agents. While specific biological data for this compound may be limited, its structural framework is closely related to m -amidophenol derivatives, which have been identified as a promising scaffold in the search for new antitubercular therapies . These related compounds have demonstrated potent activity against M. tuberculosis strains, including multidrug-resistant (MDR) variants, by potentially acting as direct enoyl-ACP reductase (InhA) inhibitors, a validated drug target . The molecular design of this compound incorporates key functional groups commonly leveraged in drug discovery. The chloro and nitro substituents are known to be versatile in organic synthesis and can be critical for enhancing biological activity and optimizing physicochemical properties . The mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen provides a bulky, electron-rich aromatic system that can significantly influence the compound's binding affinity and selectivity by engaging in specific hydrophobic interactions within a protein's active site . Researchers can utilize this compound as a key intermediate in synthetic pathways or as a structural motif in the design of molecules for screening against various biological targets. Its potential applications span the exploration of new antibiotics, particularly for drug-resistant infections, and the broader investigation of small-molecule interactions in biochemical systems. This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the product's identity and purity and for complying with all applicable laws and regulations regarding its handling, storage, and disposal.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)12-4-5-13(17)14(8-12)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSVXTNTHLPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

4-Chloro-N-mesityl-3-nitrobenzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to the synthesis of more complex molecules.
  • Reduction Reactions : The nitro group can be reduced to an amine, creating derivatives with potential biological activity.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Nucleophilic SubstitutionReplacement of chloro group with nucleophilesVarious substituted benzamides
ReductionConversion of nitro group to amino group4-Chloro-N-mesityl-3-aminobenzamide
HydrolysisBreakdown of amide bond4-Chloro-3-nitrobenzoic acid + Mesitylamine

Medicinal Chemistry

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the nitro group suggests potential antimicrobial and anti-inflammatory activities. Preliminary studies have shown that derivatives of nitrobenzamides can interact with various biological targets.

Case Study: Antimicrobial Activity
In a study evaluating the efficacy of nitrobenzamide derivatives against Mycobacterium tuberculosis, several compounds were synthesized and tested for their biological activity. The results indicated that some derivatives demonstrated comparable potency to established drugs while exhibiting lower toxicity .

Biological Studies

The interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Initial findings suggest that it may interact with enzymes involved in the metabolism of nitro compounds.

Table 2: Potential Biological Targets and Activities

Biological TargetProposed Activity
Enzymes metabolizing nitro compoundsModulation of enzyme activity
Receptors involved in inflammationPotential anti-inflammatory effects
Bacterial cell wall synthesisAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4-chloro-N-mesityl-3-nitrobenzamide, highlighting differences in substituents and their implications:

Compound Name Substituents (Benzamide Core) Amide Substituent Molecular Formula Key Properties/Applications References
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 4-Cl, 3-NO₂ 2,3-Dichlorophenyl C₁₃H₇Cl₃N₂O₃ Higher halogen content; potential antimicrobial activity
N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide 4-Cl, 3-NO₂ 4-Bromo-3-methylphenyl C₁₄H₁₀BrClN₂O₃ Bromine enhances lipophilicity; possible photostability studies
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂ Thiazole-linked aryl group C₁₈H₁₅ClN₂O₄S Thiazole moiety may confer bioactivity (e.g., kinase inhibition)
4-Chloro-3-nitrobenzamide 4-Cl, 3-NO₂ None (unsubstituted amide) C₇H₅ClN₂O₃ Simpler structure; used in crystallography studies
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl C₁₅H₁₃ClN₂O₃ Flexible phenethyl group; fluorescence studies

Physicochemical Properties

  • Solubility : The mesityl group in this compound reduces polarity compared to analogues with smaller substituents (e.g., unsubstituted amide in ), likely decreasing water solubility.
  • Melting Points : While specific data for the target compound is unavailable, analogues with bulky groups (e.g., thiazole derivatives in ) exhibit melting points >170°C due to crystalline packing.
  • Hydrogen Bonding : The nitro and amide groups facilitate N–H⋯O and C–H⋯O interactions, as seen in the crystal structure of 4-chloro-3-nitrobenzamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-mesityl-3-nitrobenzamide, and how can purity be optimized?

  • Methodology : The Schotten-Baumann reaction is widely used for benzamide synthesis. For example, reacting 3-nitro-4-chlorobenzoyl chloride with mesitylamine in dichloromethane with trimethylamine as a base yields the target compound. Purity is enhanced via recrystallization (methanol is preferred) and monitored by TLC .
  • Key Parameters : Stoichiometric control (1:1 molar ratio of acyl chloride to amine), reaction temperature (0–25°C), and slow addition of base to minimize side reactions.

Q. How is the compound structurally characterized, and which analytical techniques are critical?

  • Techniques :

  • X-ray crystallography for absolute configuration determination (e.g., CCDC-deposited data ).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., nitro and chloro groups show distinct shifts) .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .
    • Data Interpretation : Compare crystallographic parameters (e.g., bond lengths, angles) with DFT-optimized structures to resolve discrepancies .

Q. What are the primary chemical reactivity pathways observed in this compound?

  • Reactivity :

  • Reduction : The nitro group (-NO2_2) can be reduced to an amine (-NH2_2) using H2_2/Pd-C or Zn/HCl, forming intermediates for further functionalization .
  • Substitution : The chloro group undergoes nucleophilic substitution (e.g., with alkoxides or amines) under SNAr conditions due to electron-withdrawing nitro activation .
    • Experimental Design : Monitor reaction progress via HPLC or IR spectroscopy (disappearance of NO2_2 stretches at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP ) to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution.
  • Solvent effects are modeled via PCM (Polarizable Continuum Model) .
    • Applications : Predict regioselectivity in electrophilic attacks (e.g., nitration at meta positions) or redox potentials for catalytic applications .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorph identification?

  • Case Study : Discrepancies in NH2_2 torsion angles (X-ray vs. DFT) may arise from crystal packing forces. Use variable-temperature XRD and solid-state NMR to probe dynamic effects .
  • Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16) .

Q. How does the compound interact with biological targets, and what assays validate its mechanisms?

  • Biological Studies :

  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET).
  • Cellular uptake : Use fluorescently tagged derivatives and confocal microscopy .
    • Data Analysis : Dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) correlate with structural motifs (e.g., chloro-nitro spacing influences binding) .

Q. What advanced spectroscopic techniques elucidate reaction intermediates in real time?

  • In Situ Methods :

  • Time-resolved FTIR tracks transient species (e.g., nitroso intermediates during reduction).
  • EPR spectroscopy detects radical formation under photolytic conditions .
    • Flow Chemistry : Microreactors coupled with LC-MS enable rapid screening of unstable intermediates .

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